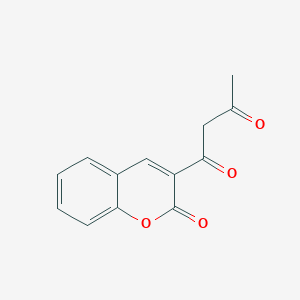

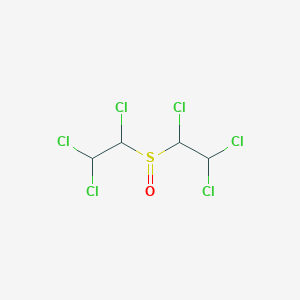

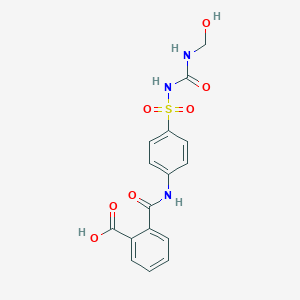

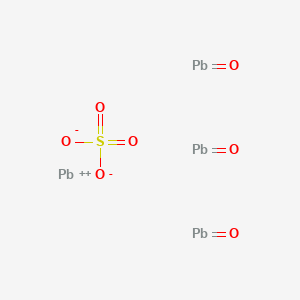

![molecular formula C13H12O4 B089054 4-[(3,4-Dihydroxyphenyl)methyl]benzene-1,2-diol CAS No. 14235-78-0](/img/structure/B89054.png)

4-[(3,4-Dihydroxyphenyl)methyl]benzene-1,2-diol

Overview

Description

“4-[(3,4-Dihydroxyphenyl)methyl]benzene-1,2-diol” is an organic compound . It has a molecular formula of C13H12O4 and a molecular weight of 232.23 g/mol .

Molecular Structure Analysis

The molecular structure of “4-[(3,4-Dihydroxyphenyl)methyl]benzene-1,2-diol” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon environments in the molecule .

Chemical Reactions Analysis

Benzenediols, which “4-[(3,4-Dihydroxyphenyl)methyl]benzene-1,2-diol” is a type of, can undergo a variety of chemical reactions. For example, each benzenediol can lose an H+ from one of the hydroxyls to form a type of phenolate ion .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[(3,4-Dihydroxyphenyl)methyl]benzene-1,2-diol” can be inferred from its structure and similar compounds. For instance, it is likely to have properties common to phenolic compounds .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Biologically Active Compounds : This compound has been used in the total synthesis of biologically active, naturally occurring bromophenols, demonstrating its potential as a precursor in organic synthesis (Akbaba et al., 2010).

Preparation from Waste Products : Research has also focused on recovering and converting related compounds from industrial waste products, highlighting its potential for sustainable chemistry applications (Luo Xian-fu, 2013).

Novel Compound Synthesis : The compound has been used in the development of new chemical entities, such as in the synthesis of novel polyurethanes containing tricyanocyclopropane groups for potential piezoelectric applications (Ju-Yeon Lee & Eun-Ju Park, 2001).

Biological Activity and Potential Applications

Inhibition of Urease : It has been identified as a competitive inhibitor of urease, suggesting potential for developing treatments for gastritis and peptic ulcers (Xiao Zhu-ping, 2012).

Cytotoxic Activity Against Cancer Cells : Several studies have investigated its derivatives for antiproliferative properties against human cancer cell lines, indicating potential for cancer therapy (Karpińska et al., 2011; Karpińska et al., 2012).

Antioxidant Activity : Compounds isolated from marine algae, similar in structure to 4-[(3,4-Dihydroxyphenyl)methyl]benzene-1,2-diol, have demonstrated significant antioxidant activities, suggesting potential applications in food preservation and health supplements (Ke-kai Li et al., 2011).

properties

IUPAC Name |

4-[(3,4-dihydroxyphenyl)methyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c14-10-3-1-8(6-12(10)16)5-9-2-4-11(15)13(17)7-9/h1-4,6-7,14-17H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGOBECRWBXYXEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC2=CC(=C(C=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30434935 | |

| Record name | 4-[(3,4-dihydroxyphenyl)methyl]benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3,4-Dihydroxyphenyl)methyl]benzene-1,2-diol | |

CAS RN |

14235-78-0 | |

| Record name | 4-[(3,4-dihydroxyphenyl)methyl]benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

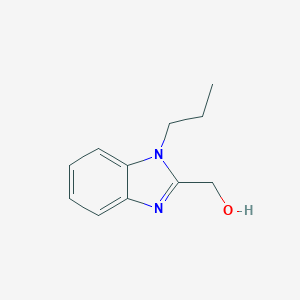

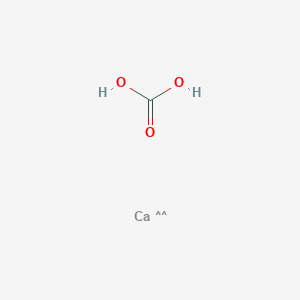

![Succinic acid, [1,4-14C]](/img/structure/B88980.png)